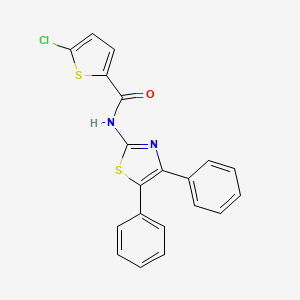

5-chloro-N-(4,5-diphenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

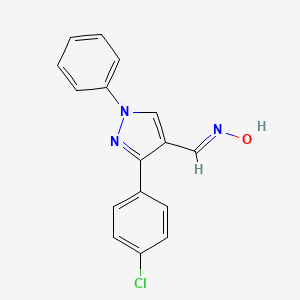

The compound “5-chloro-N-(4,5-diphenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide” is a derivative of the 1,3,4-thiadiazole nucleus, which is a common and integral feature of a variety of natural products and medicinal agents . The thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Molecular Structure Analysis

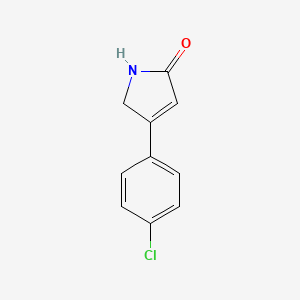

The molecular structure of this compound can be inferred from its name and general knowledge about the structure of thiadiazoles. The compound contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. Attached to this ring is a carboxamide group (CONH2). The compound also contains a 1,3-thiazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . This thiazole ring is substituted with two phenyl groups (C6H5) at the 4 and 5 positions .Aplicaciones Científicas De Investigación

Synthesis and Potential Applications

The compound 5-chloro-N-(4,5-diphenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide is a part of a broader category of thiophene and thiazole derivatives that have been synthesized and studied for various applications, particularly in the field of medicinal chemistry and materials science. These compounds, including thiophene-2-carboxamide derivatives, have been explored for their potential anticancer activities, photophysical properties, and as precursors for further chemical modifications.

Anticancer Activity : Thiophene-2-carboxamide derivatives have been synthesized and tested for in vitro cytotoxicity. These compounds exhibit inhibitory activity against several cancer cell lines, highlighting their potential as anticancer agents. The presence of a thiazolidinone ring or thiosemicarbazide moiety in their structures seems to enhance their activity, suggesting that modifications to the thiophene-2-carboxamide core can influence their biological properties (Atta & Abdel‐Latif, 2021).

Photophysical Properties : The solvent effect on the absorption and fluorescence spectra of similar carboxamides has been studied, providing insights into their electronic structure and the influence of solvent polarity on their photophysical behavior. Such studies are crucial for the development of materials with specific optical properties for applications in sensors and optoelectronics (Patil et al., 2011).

Antimicrobial Activity : The synthesis of thiophenyl pyrazoles and isoxazoles adopting 1,3-dipolar cycloaddition methodology has shown potential antibacterial and antifungal activities. This demonstrates the compound's role as a precursor in developing new antimicrobial agents, which is critical given the rising antibiotic resistance (Sowmya et al., 2018).

Material Science Applications : The study of novel arylazothiazole disperse dyes containing selenium, derived from thiophene-based compounds, for dyeing polyester fibers reveals the application of these compounds in the textile industry. Their efficient dyeing properties, along with antimicrobial and antitumor activities, showcase their versatility in creating functional fabrics (Khalifa et al., 2015).

Mecanismo De Acción

Target of Action

It is known that thiazole derivatives, such as oprea1_838269, exhibit a wide range of biological activities . The biological outcomes of these compounds are greatly affected by the substituents on the thiazole ring .

Mode of Action

Thiazole derivatives are known to interact with their targets through various orientations, namely nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .

Biochemical Pathways

Thiazole derivatives are known to induce biological effects through various targets .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of Oprea1_838269.

Result of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Action Environment

It is known that the physico-chemical properties of thiazole derivatives, such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles, resemble those of pyridine and pyrimidine . These properties may influence the action of Oprea1_838269 in different environments.

Propiedades

IUPAC Name |

5-chloro-N-(4,5-diphenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN2OS2/c21-16-12-11-15(25-16)19(24)23-20-22-17(13-7-3-1-4-8-13)18(26-20)14-9-5-2-6-10-14/h1-12H,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWKNPDVSNAOBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(S3)Cl)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(4,5-diphenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5S)-3-(pyridin-3-yloxy)-N-(thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2941135.png)

![(2Z)-6-bromo-2-[(3-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2941137.png)

![1-[1-(4-Chlorobenzenesulfonyl)piperidine-4-carbonyl]-4-phenylpiperazine](/img/structure/B2941152.png)

![2-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2941154.png)

![6-[5-[2-(Benzimidazol-1-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2941155.png)